molecular formula C17H19N3O6 B126624 Pyriminobac-methyl, (Z)- CAS No. 147411-70-9

Pyriminobac-methyl, (Z)-

Cat. No.: B126624
CAS No.: 147411-70-9
M. Wt: 361.3 g/mol
InChI Key: USSIUIGPBLPCDF-JMIUGGIZSA-N
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Mechanism of Action

Target of Action

Pyriminobac-methyl, also known as (Z)-Pyriminobac-methyl, is a herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

Pyriminobac-methyl acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth . As a result, the weeds stop growing and eventually die .

Biochemical Pathways

The primary biochemical pathway affected by Pyriminobac-methyl is the biosynthesis of branched-chain amino acids . By inhibiting ALS, Pyriminobac-methyl disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts cell division and growth, causing the death of the plant .

Pharmacokinetics

It’s known that the compound has a high potential as a weedicide

Result of Action

The primary result of Pyriminobac-methyl’s action is the cessation of plant growth and eventual death of the plant . This is due to the disruption of essential amino acid synthesis, which is critical for cell division and growth .

Action Environment

The action of Pyriminobac-methyl can be influenced by various environmental factors. For instance, the compound’s adsorption, desorption, degradation, and leaching behaviors can vary depending on the type of soil . In some soils, Pyriminobac-methyl degrades easily, has a high adsorption affinity, and a low mobility, resulting in a low contamination risk for groundwater systems . In other soils, the compound degrades slowly due to a low adsorption affinity and moderate mobility, which results in a high contamination risk for groundwater systems .

Biochemical Analysis

Biochemical Properties

Pyriminobac-methyl, (Z)-, plays a significant role in biochemical reactions. It acts as an inhibitor of the enzyme acetolactate synthase (ALS) . By inhibiting this enzyme, Pyriminobac-methyl, (Z)-, prevents the biosynthesis of branched-chain amino acids, which are essential for plant growth . This interaction with the ALS enzyme is the primary mechanism through which Pyriminobac-methyl, (Z)-, exerts its herbicidal effects.

Cellular Effects

The effects of Pyriminobac-methyl, (Z)-, on cells are primarily related to its inhibition of the ALS enzyme. By preventing the synthesis of branched-chain amino acids, it disrupts protein synthesis and other cellular processes dependent on these amino acids. This disruption can lead to the death of the plant cells, thereby controlling the growth of weeds .

Molecular Mechanism

At the molecular level, Pyriminobac-methyl, (Z)-, exerts its effects by binding to the ALS enzyme and inhibiting its activity . This binding interaction prevents the enzyme from catalyzing the reaction that leads to the production of branched-chain amino acids. As a result, the plant cells are unable to carry out normal protein synthesis, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyriminobac-methyl, (Z)-, have been observed to change over time. The degradation of Pyriminobac-methyl, (Z)-, reflects first-order kinetics, with its half-life ranging between 37.46 and 66.00 days, depending on the environmental conditions . Abiotic degradation is predominant in the degradation of this compound .

Metabolic Pathways

Pyriminobac-methyl, (Z)-, is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, it disrupts this pathway and affects the levels of these amino acids in the plant cells .

Transport and Distribution

The transport and distribution of Pyriminobac-methyl, (Z)-, within cells and tissues are influenced by its chemical properties. It has been found to have stronger soil adsorption and weaker hydrophilic properties . These properties affect its mobility in the environment and its ability to be taken up by plant cells.

Preparation Methods

The synthesis of pyriminobac-methyl involves several key steps:

    Esterification: 2-acetyl-6-nitrobenzoic acid is esterified under an acid catalyst to form 2-acetyl-6-nitrobenzene methyl formate.

    Hydrogenation Reduction: The ester undergoes hydrogenation reduction catalyzed by Ni/Al to produce 2-amino-6-acetylbenzene methyl formate.

    Diazotization: This intermediate is then diazotized to form 6-methyl acetylsalicylate.

    Imidization: Methoxyamine hydrochloride is used under basic catalysis to prepare a salicylic acid midbody, 6-(1-(N-methoxy)ethyl) methyl salicylate.

    Condensation: Finally, the compound undergoes condensation with 2-mesyl-4,6-dimethoxy pyrimidine to yield pyriminobac-methyl.

This method is considered a clean production technique and is suitable for industrial-scale production.

Chemical Reactions Analysis

Pyriminobac-methyl, (Z)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: The compound can be reduced, particularly during its synthesis.

    Substitution: Pyriminobac-methyl, (Z)- can undergo substitution reactions, especially involving its ester and pyrimidine groups.

Common reagents used in these reactions include acid catalysts, hydrogenation catalysts like Ni/Al, and basic catalysts for imidization . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyriminobac-methyl, (Z)- has several scientific research applications:

Comparison with Similar Compounds

Pyriminobac-methyl, (Z)- is unique due to its strong soil adsorption and specific inhibition of acetolactate synthase. Similar compounds include:

Pyriminobac-methyl, (Z)- stands out due to its high efficiency, safety, and environmental friendliness in agricultural applications .

Properties

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIUIGPBLPCDF-JMIUGGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116751
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147411-70-9, 136191-64-5
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriminobac-methyl, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester
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Record name PYRIMINOBAC-METHYL, (Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the target enzyme of Pyriminobac-methyl and how does it affect plant growth?

A1: Pyriminobac-methyl inhibits the enzyme acetolactate synthase (ALS) in susceptible plants. [, , , ] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth. By inhibiting ALS, Pyriminobac-methyl disrupts BCAA production, leading to growth arrest and eventual death of susceptible plants. [, , , ]

Q2: Are there specific plant species that are more susceptible to Pyriminobac-methyl?

A2: Pyriminobac-methyl exhibits selective herbicidal activity and is primarily used to control a variety of weeds in rice paddy fields. [, , , , , , , ] It demonstrates strong efficacy against common paddy weeds like barnyard grass (Echinochloa crus-galli), monochoria (Monochoria vaginalis), and smallflower umbrella sedge (Cyperus difformis), among others. [, , , , , , , ]

Q3: What is the molecular formula and weight of Pyriminobac-methyl?

A3: The molecular formula of Pyriminobac-methyl is C16H19N3O6 and its molecular weight is 349.34 g/mol. [, ]

Q4: Has research investigated the stability of Pyriminobac-methyl under various environmental conditions?

A4: Yes, studies have examined the behavior of Pyriminobac-methyl under paddy field conditions. Research has found that it undergoes photoisomerization in paddy water when exposed to sunlight, specifically UV-B irradiation. [] This process leads to the formation of both (E)- and (Z)-isomers. Additionally, Pyriminobac-methyl degrades in flooded soil, forming metabolites. [] This degradation is an important factor to consider for its environmental impact and persistence.

Q5: How does the introduction of an oximino group affect the activity of Pyriminobac-methyl?

A5: During the development of Pyriminobac-methyl, researchers explored introducing an oximino group to the 6-acyl pyrimidin-2-yl-salicylates structure. [] This modification aimed to reduce injury to rice crops while maintaining herbicidal activity against weeds like barnyard grass. [] The oximino group proved crucial in achieving a balance between efficacy and crop safety, leading to the selection of Pyriminobac-methyl as a promising herbicide candidate. []

Q6: What are some common formulations of Pyriminobac-methyl?

A6: Pyriminobac-methyl is often formulated as a wettable powder (WP). [, ] In addition to WP, it's also formulated as a suspoemulsion, a microcapsule suspension, a water suspension, a dispersible oil suspension, a water dispersible granule, and a granule. [] The choice of formulation depends on factors like application method, desired release characteristics, and compatibility with other agrochemicals.

Q7: What is known about the metabolism of Pyriminobac-methyl in plants?

A7: While specific metabolic pathways in target weeds might vary, research suggests that cytochrome P450 enzymes, particularly CYP81Q32, play a role in the detoxification and resistance mechanisms of some weed species like Beckmannia syzigachne to Pyriminobac-methyl and other ALS-inhibiting herbicides. [] This metabolic resistance can lead to decreased efficacy of the herbicide in controlling these resistant weed populations.

Q8: Has resistance to Pyriminobac-methyl been observed in weed populations?

A8: Yes, resistance to Pyriminobac-methyl has been documented in various weed species, posing a significant challenge in rice production. [, , , , ] This resistance often arises from the repeated and exclusive use of ALS-inhibiting herbicides, including Pyriminobac-methyl, over extended periods. [, , , , ] Understanding the mechanisms of resistance and developing effective strategies to manage resistant weed populations are critical areas of research.

Q9: What are some strategies for managing resistance to Pyriminobac-methyl?

A9: Integrated weed management practices are crucial for mitigating and managing herbicide resistance. Some strategies include:

  • Rotation of herbicides with different modes of action: Alternating between herbicides that target different enzymes or metabolic pathways in weeds can help prevent the buildup of resistant populations. [, , , ] For example, rotating Pyriminobac-methyl with herbicides that have different modes of action, such as carfentrazone-ethyl or pyrazolate, can help prevent the development of resistance. [, , , ]
  • Using herbicide mixtures: Combining Pyriminobac-methyl with herbicides that have different modes of action can enhance weed control and delay the onset of resistance. [, , , ]
  • Adopting non-chemical weed control methods: Integrating cultural practices like crop rotation, mechanical weeding, and water management can contribute to a more sustainable and resistance-resilient weed management strategy. [, , ]

Q10: What is the maximum no-observed-effect level (NOAEL) of Pyriminobac-methyl in rats?

A10: In a 90-day subchronic oral toxicity study in rats, the NOAEL was determined to be 77.37 mg/kg body weight per day for female rats and 73.55 mg/kg body weight per day for male rats. []

Q11: What analytical methods are used to determine Pyriminobac-methyl residues in crops?

A11: Several analytical methods have been developed for the detection and quantification of Pyriminobac-methyl residues in various matrices, including rice:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is frequently employed for quantifying Pyriminobac-methyl residues in crops like rice. [, ] It involves separating the analyte from the matrix using liquid chromatography followed by detection and quantification using tandem mass spectrometry.
  • Supercritical Fluid Extraction (SFE): SFE is an efficient extraction technique used to isolate Pyriminobac-methyl and other pesticides from crops before analysis. [] It offers advantages like reduced solvent consumption and faster extraction times compared to traditional methods.

Q12: How does Pyriminobac-methyl move from paddy fields to surrounding water bodies?

A12: Research indicates that Pyriminobac-methyl can be transported from paddy fields to drainage canals through both surface runoff and percolation flow. [] Surface runoff, which occurs immediately after herbicide application or heavy rainfall events, can carry a significant amount of Pyriminobac-methyl and other dissolved substances into adjacent water bodies. [] Percolation flow, the downward movement of water through the soil profile, can also contribute to herbicide leaching, even when surface runoff is minimized. [] Understanding the relative contributions of these transport pathways is crucial for assessing the environmental fate and potential risks of Pyriminobac-methyl.

Q13: What are some alternative herbicides for weed control in rice paddies?

A13: While Pyriminobac-methyl is an effective herbicide, exploring alternative weed control strategies is crucial for managing resistance and minimizing potential environmental impacts. Some alternative herbicides with different modes of action include:

  • Carfentrazone-ethyl: This protoporphyrinogen oxidase (PPO)-inhibiting herbicide offers good control of various broadleaf weeds and sedges. [, , , , ]
  • Pyrazolate: This herbicide inhibits carotenoid biosynthesis and provides effective control of several broadleaf weeds and sedges. [, , , ]
  • Bentazone: This contact herbicide inhibits photosynthesis and is effective against many broadleaf weeds and some sedges. [, , , ]

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